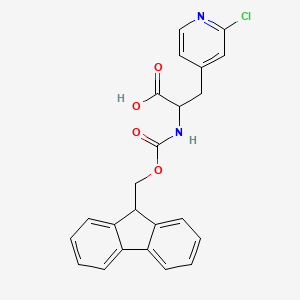![molecular formula C34H36N2S B12827875 N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine](/img/structure/B12827875.png)
N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine is a complex organic compound that features a benzothiophene core, which is a sulfur-containing heterocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine typically involves a multi-step process. One common method is the Pd(II)-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This reaction proceeds under moderate to good yields (up to 87%) and involves the use of palladium catalysts and appropriate ligands .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The scalability of the Sonogashira cross-coupling reaction makes it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols or hydrocarbons.
Applications De Recherche Scientifique
N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The benzothiophene core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Raloxifene: A selective estrogen receptor modulator with a benzothiophene core.
Sertaconazole: An antifungal agent with a benzothiophene core.
DNTT (Dinaphtho[2,3-b2’,3’-f]thieno[3,2-b]thiophene): An organic semiconductor with a benzothiophene core.
Uniqueness
N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine is unique due to its specific substitution pattern and the presence of tert-butyl groups, which can influence its chemical reactivity and biological activity. This compound’s unique structure makes it a valuable candidate for further research and development in various fields.
Propriétés
Formule moléculaire |
C34H36N2S |
|---|---|
Poids moléculaire |
504.7 g/mol |
Nom IUPAC |
3-N-(1-benzothiophen-3-yl)-1-N,3-N-bis(4-tert-butylphenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C34H36N2S/c1-33(2,3)24-14-18-26(19-15-24)35-27-10-9-11-29(22-27)36(28-20-16-25(17-21-28)34(4,5)6)31-23-37-32-13-8-7-12-30(31)32/h7-23,35H,1-6H3 |
Clé InChI |
ZCLYMBYRWQPKFE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)NC2=CC(=CC=C2)N(C3=CC=C(C=C3)C(C)(C)C)C4=CSC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate](/img/structure/B12827882.png)

![2-(but-2-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B12827898.png)
